molecular formula C17H29F2NSn B1386747 2,3-Difluoro-4-(tributylstannyl)pyridine CAS No. 1245816-05-0

2,3-Difluoro-4-(tributylstannyl)pyridine

Cat. No.: B1386747
CAS No.: 1245816-05-0
M. Wt: 404.1 g/mol
InChI Key: UZBXWEMZNTZREM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H29F2NSn and a molecular weight of 404.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a tributylstannyl group attached to a pyridine ring. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,3-difluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-(tributylstannyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(tributylstannyl)pyridine is primarily related to its ability to participate in cross-coupling reactions. The stannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with biological targets, such as enzymes and receptors, through its fluorinated pyridine moiety, which enhances binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-(trimethylstannyl)pyridine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    2,3-Difluoro-4-(triethylstannyl)pyridine: Similar structure but with a triethylstannyl group.

    2,3-Difluoro-4-(triphenylstannyl)pyridine: Similar structure but with a triphenylstannyl group.

Uniqueness

2,3-Difluoro-4-(tributylstannyl)pyridine is unique due to its combination of fluorine atoms and a tributylstannyl group, which provides distinct reactivity and stability compared to its analogs. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tributyl-(2,3-difluoropyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-2-1-3-8-5(4)7;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBXWEMZNTZREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C(=NC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656778
Record name 2,3-Difluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-05-0
Record name 2,3-Difluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-4-(tributylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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